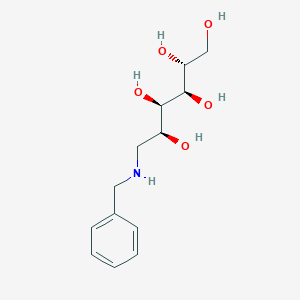
N-Benzyl-D-glucamine
Vue d'ensemble
Description
N-Benzyl-D-glucamine belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is a renowned compound used for studying inflammation-related maladies and oncogenic perturbations .
Synthesis Analysis
N-Benzyl-D-glucamine is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . In one study, an adsorbent containing boron-selective groups was prepared by radiation-induced grafting of vinyl benzyl chloride (VBC) onto nylon-6 fibers followed by functionalization with N-methyl-D-glucamine (NMDG) .Molecular Structure Analysis
The molecular formula of N-Benzyl-D-glucamine is C13H21NO5 . Its IUPAC name is (2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol .Chemical Reactions Analysis
While specific chemical reactions involving N-Benzyl-D-glucamine are not detailed in the search results, it’s worth noting that the compound can be used in the synthesis of other compounds. For instance, it has been used in the preparation of an adsorbent for boron-selective groups .Applications De Recherche Scientifique
Chelation in Metal Intoxication
N-Benzyl-D-glucamine (BGD) and its derivatives have been extensively studied for their role in chelation therapy, particularly in the context of metal intoxication. Research indicates that BGD can effectively mobilize heavy metals like cadmium and lead from the body, enhancing their excretion and reducing tissue burdens. In rats, BGD has shown efficacy in reducing hepatic and renal lead levels and in reversing lead-induced biochemical alterations (Tandon, Singh, & Prasad, 1997).
Protection Against Renal Toxicity
Several studies have demonstrated the protective effects of BGD against renal toxicity. For instance, BGD has been shown to prevent nephrotoxicity caused by repeated injections of cis-diamminedichloroplatinum (DDP) in rats (Hidaka et al., 1995). It also appears to protect against the renal toxicity produced by subacute exposure to cadmium, as evidenced by decreased urinary excretion of proteins and enzymes indicative of renal damage (Kojima et al., 1989).
Effects on Enzymatic Activities
Research has also focused on the effects of BGD on various enzymatic activities in the body. A study on mice indicated that BGD, along with other dithiocarbamates, had little impact on key enzymatic activities in the liver, kidney, and blood, suggesting a low toxicity profile for these compounds (Funakoshi et al., 1995).
Protection Against Gastrointestinal and Bone Marrow Toxicity
In addition to renal protection, BGD has shown protective effects against gastrointestinal and bone marrow toxicities induced by DDP treatment in rats. This includes the protection of jejunal damage, prevention of DDP-induced diarrhea, and the normalization of leukocyte counts (Kojima et al., 1990).
Mercury Toxicity Mitigation
BGD also appears to mitigate the renal toxicity of inorganic mercury. In a study, BGD treatment prevented the increase in urinary excretions of certain enzymes and protected against mercury-induced renal damage in rats (Shimada, Kiyozumi, & Kojima, 1990).
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNAHMSFQNFFSO-UMSGYPCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264564 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-D-glucamine | |
CAS RN |
74410-48-3 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



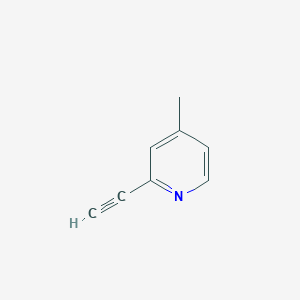
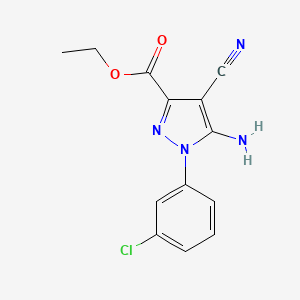
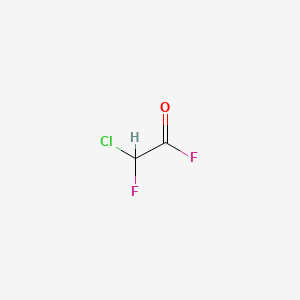

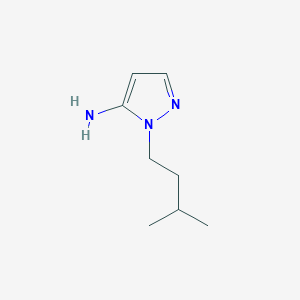

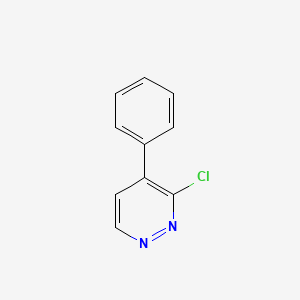
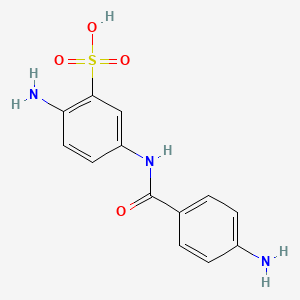
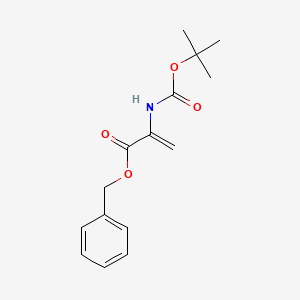
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
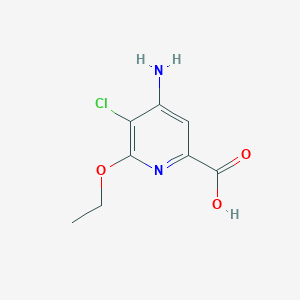

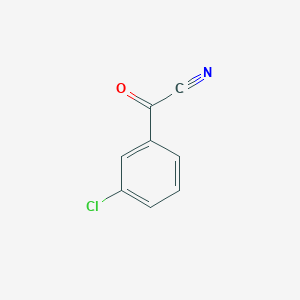
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)